molecular formula C9H11ClN2O2 B3095821 6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride CAS No. 1269087-70-8

6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride

Cat. No.: B3095821
CAS No.: 1269087-70-8
M. Wt: 214.65
InChI Key: BVADWVOMHZRPFL-UHFFFAOYSA-N
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Description

6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride is a useful research compound. Its molecular formula is C9H11ClN2O2 and its molecular weight is 214.65. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

The compound 6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride is structurally related to benzoxazoles, which are known for their significant pharmacological activities, including antioxidant properties. A study by Ilyasov et al. (2020) discusses the ABTS/PP decolorization assay of antioxidant capacity, which involves reactions with benzoxazole derivatives. These reactions may lead to the formation of coupling adducts with antioxidant properties, highlighting the potential use of benzoxazole derivatives in understanding and enhancing antioxidant assays. This insight is crucial for the development of more accurate antioxidant capacity assays and the synthesis of benzoxazole derivatives with improved antioxidant properties (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Microwave-assisted Synthesis of Benzoxazoles Derivatives

Özil and Menteşe (2020) review the microwave-assisted synthesis of benzoxazole derivatives, highlighting the efficiency and versatility of this method in producing compounds with significant pharmacological and material science properties. The focus on microwave irradiation as a technique underscores the importance of benzoxazole derivatives, including this compound, in modern chemistry. This synthesis method allows for rapid and diverse production of benzoxazole derivatives, which can be utilized in various scientific research applications ranging from pharmacology to material science (Özil & Menteşe, 2020).

Plant Defence Metabolites and Antimicrobial Scaffolds

Benzoxazinoids, including benzoxazolone derivatives, serve as plant defence metabolites with potential applications as antimicrobial scaffolds. De Bruijn, Gruppen, and Vincken (2018) discuss the structure and biosynthesis of benzoxazinoids and their role in plant defense against microbiological threats. The review also suggests the 1,4-benzoxazin-3-one backbone, closely related to the benzoxazole structure, as a promising scaffold for designing new antimicrobial compounds. This opens avenues for research into benzoxazole derivatives, including this compound, for potential antimicrobial applications (De Bruijn, Gruppen, & Vincken, 2018).

Enzymatic Remediation of Organic Pollutants

The enzymatic approach to the remediation of organic pollutants in wastewater showcases the potential application of benzoxazole derivatives, including this compound, in environmental science. Husain and Husain (2007) discuss the use of enzymes and redox mediators in degrading recalcitrant compounds, where benzoxazole derivatives can act as redox mediators. This suggests a role for these compounds in enhancing the efficiency of enzymatic remediation processes, potentially leading to more effective treatment of industrial effluents and environmental pollutants (Husain & Husain, 2007).

Properties

IUPAC Name

6-amino-3-ethyl-1,3-benzoxazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c1-2-11-7-4-3-6(10)5-8(7)13-9(11)12;/h3-5H,2,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVADWVOMHZRPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)OC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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